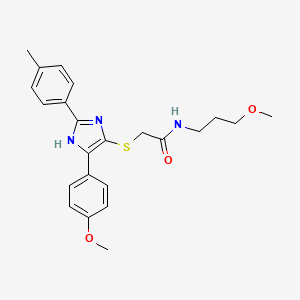![molecular formula C24H25FN6O2 B2933558 2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 2034308-22-8](/img/structure/B2933558.png)
2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex organic molecule with several functional groups, including a piperazine ring, a pyridazine ring, and a fluorophenyl group. These functional groups could potentially confer a variety of chemical properties to the compound.
Synthesis Analysis
Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves multi-step reactions, including the formation of the piperazine and pyridazine rings, and the attachment of the fluorophenyl group.Molecular Structure Analysis
The molecular structure of the compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (cyclopenta, piperazine, and pyridazine) suggests a three-dimensional structure with potentially interesting chemical properties.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the presence of the piperazine and pyridazine rings suggests that it might participate in reactions typical of these types of compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluorophenyl group might make the compound more lipophilic, which could affect its solubility and reactivity.Applications De Recherche Scientifique
Scientific Research Applications
Pharmacokinetics and Metabolism
Compounds with complex structures similar to the one mentioned are studied for their pharmacokinetics—how they are absorbed, distributed, metabolized, and excreted in the body. For example, the disposition and metabolism of novel compounds like venetoclax (ABT-199), an inhibitor targeting B-cell lymphoma-2 (Bcl-2) proteins, highlight the extensive hepatic metabolism and fecal excretion pathways, with minimal renal clearance (Liu et al., 2017). This research is crucial for understanding the drug's safety and efficacy profiles.
Therapeutic Target Identification
The search for new therapeutic targets often involves studying compounds with unique biological activity. Molecules are screened for their ability to interact with specific receptors, enzymes, or other proteins. For instance, the novel orexin receptor antagonist SB-649868, developed for treating insomnia, was extensively studied to understand its metabolic pathways, showing predominant fecal elimination and identifying unique metabolites (Renzulli et al., 2011). Such studies are vital for drug development and therapeutic application.
Safety And Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some fluorinated compounds can be hazardous due to the potential release of toxic fluoride ions.
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses.
Please note that this is a general analysis based on the structure of the compound and not on specific information about the compound itself. For a more accurate analysis, more information would be needed.
Propriétés
IUPAC Name |
2-[1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-16(31-23(32)10-9-21(28-31)17-5-7-19(25)8-6-17)24(33)30-13-11-29(12-14-30)22-15-18-3-2-4-20(18)26-27-22/h5-10,15-16H,2-4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMEDJFRJTCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C3CCCC3=C2)N4C(=O)C=CC(=N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2933476.png)
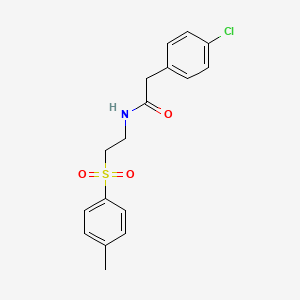
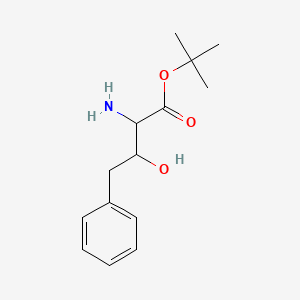
![3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933483.png)
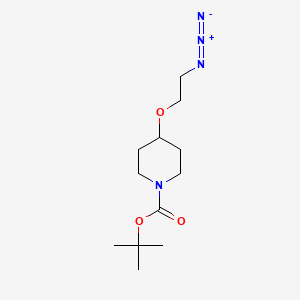
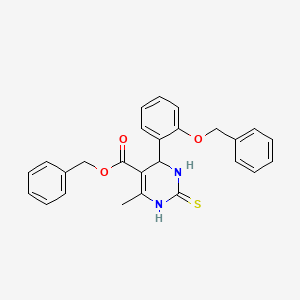
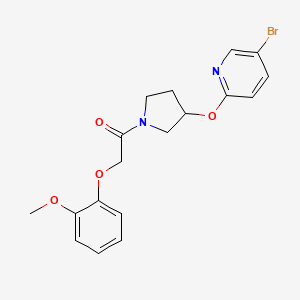
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2933488.png)
![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)

![(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2933493.png)
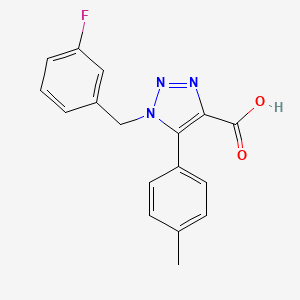
![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)
